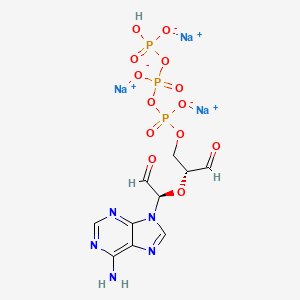

Oxidized ATP (trisodium salt)

Description

BenchChem offers high-quality Oxidized ATP (trisodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxidized ATP (trisodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H11N5Na3O13P3 |

|---|---|

Molecular Weight |

571.11 g/mol |

IUPAC Name |

trisodium;[[[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H14N5O13P3.3Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1 |

InChI Key |

FONDUACPXCWSBT-PXJNTPRPSA-K |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])C=O)N.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])C=O)N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: oATP Mechanism of Action as a Schiff-Base Forming Reagent

Executive Summary

Oxidized Adenosine Triphosphate (oATP), chemically known as 2',3'-dialdehyde ATP, serves as a critical pharmacological tool for studying purinergic signaling, specifically as an irreversible antagonist of the P2X7 receptor (P2X7R).[1] Unlike competitive antagonists that rely on equilibrium binding, oATP functions via Schiff-base formation —a covalent modification of lysine residues within the receptor's ATP-binding pocket.

This guide details the chemical causality of oATP synthesis, its specific molecular mechanism of action, and self-validating protocols for its application in drug discovery and immunological research.

Chemical Basis: The Schiff-Base Mechanism

The efficacy of oATP stems from its reactive aldehyde groups, which are generated by opening the ribose ring of ATP. These aldehydes react with primary amines (lysine side chains) on the target protein to form an imine, classically known as a Schiff base.

The Reaction Pathway

-

Synthesis (Oxidation): Sodium periodate (

) cleaves the cis-glycol bond between the 2' and 3' carbons of the ATP ribose ring. This results in the formation of two aldehyde groups ( -

Targeting (Nucleophilic Attack): When oATP enters the ATP-binding pocket of P2X7R, the

-amino group of a critical lysine residue acts as a nucleophile, attacking one of the aldehyde carbons. -

Conjugation (Schiff Base Formation): A water molecule is eliminated, forming a covalent carbon-nitrogen double bond (

), anchoring the ATP analog to the receptor.

Visualization of Chemical Mechanism

Figure 1: Chemical pathway from ATP oxidation to covalent receptor modification via Schiff-base formation.

Pharmacodynamics: Targeting the P2X7 Receptor

While oATP can react with various nucleotide-binding proteins, it exhibits high selectivity for P2X7R under specific conditions due to the unique geometry and lysine-rich nature of the P2X7 ATP-binding pocket.

Structural Specificity

The P2X7 receptor's ATP-binding site is lined with positively charged residues that guide the negatively charged phosphate tail of ATP.

-

Critical Residues: Mutagenesis studies indicate that Lysine-193 and Lysine-311 (in rat P2X7 numbering) are pivotal for ATP binding.

-

Mechanism of Blockade: The oATP dialdehyde reacts with these specific lysines. Unlike standard ATP which binds and dissociates (equilibrium), the covalent Schiff base locks the antagonist in place. This steric occlusion prevents the conformational change required to open the ion channel.

Reversibility vs. Irreversibility

-

Chemically: A Schiff base is technically reversible (hydrolyzable).

-

Functionally: In the context of P2X7R, the blockade is described as irreversible . The hydrophobic environment of the binding pocket likely stabilizes the imine bond, or the dialdehyde cross-links two residues, creating a "molecular staple" that prevents dissociation during the timeframe of a biological assay.

Experimental Protocols

Protocol A: Synthesis of oATP

Objective: Generate high-purity 2',3'-dialdehyde ATP from commercial ATP.

Materials:

-

ATP Disodium Salt

-

Sodium Metaperiodate (

)[2] -

HPLC-grade Water

-

Ethylene Glycol (Stopping reagent)

Workflow:

| Step | Action | Rationale (Causality) |

|---|---|---|

| 1 | Dissolve ATP (100 mM) in water. Adjust pH to 7.0. | Acidic conditions can hydrolyze the phosphate chain; neutral pH preserves the triphosphate. |

| 2 | Add

Protocol B: P2X7 Receptor Antagonism Assay

Objective: Verify functional blockade of P2X7R in macrophages or HEK293-P2X7 cells.

Self-Validating Step: Use a "Wash-Out" phase. If the antagonist is competitive (reversible), washing the cells restores sensitivity to ATP. If it is oATP (covalent), sensitivity is not restored.

Workflow:

-

Preparation: Plate cells (e.g., J774 macrophages) in physiological buffer (

/ -

Pre-incubation (Critical): Treat cells with 100-300 µM oATP for 1 to 2 hours at 37°C.

-

Note: Short incubations (<15 min) often fail because the Schiff-base formation is slower than ionic binding.

-

-

Wash: Remove supernatant and wash cells

with buffer.-

Validation: This removes unbound oATP.

-

-

Challenge: Apply agonist (e.g., 5 mM ATP or 100 µM BzATP).

-

Readout: Measure

influx (Fura-2) or dye uptake (Yo-Pro-1).[3]-

Result: oATP-treated cells show minimal response compared to vehicle control.

-

Visualization of Antagonism Pathway

Figure 2: Comparative pathway analysis of standard P2X7 activation versus oATP-mediated irreversible blockade.

Therapeutic Implications & Data Summary

The Schiff-base mechanism has profound implications for drug development. Because the blockade is covalent, oATP (and its derivatives) can provide sustained inhibition of the NLRP3 inflammasome, which is downstream of P2X7.

Specificity Profile

While highly effective at P2X7, researchers must be aware of off-target effects due to the general reactivity of aldehydes.

| Target | Interaction Type | Effect | Notes |

| P2X7 | Covalent (Schiff Base) | Irreversible Antagonism | Requires 1-2h incubation.[4] |

| P2X1 / P2X2 | Covalent | Antagonism | Less potent than at P2X7; species dependent. |

| NF-κB | Unknown (likely covalent) | Inhibition | Observed in P2X7-deficient cells (off-target).[4] |

| Ecto-ATPases | Substrate/Inhibitor | Inhibition | Can prevent ATP hydrolysis, artificially raising local ATP. |

Key Advantages in Research

-

Differentiation of P2X7 Functions: Because oATP requires long incubation, it can be used to distinguish immediate ion-channel gating (milliseconds) from long-term pore formation (seconds to minutes) in time-course experiments.

-

Inflammation Models: It is the standard positive control for blocking ATP-induced IL-1

release in macrophages.

References

-

Murgia, M., et al. (1993).[4] "Oxidized ATP. An irreversible inhibitor of the macrophage purinergic P2Z receptor." Journal of Biological Chemistry. Link

-

Di Virgilio, F., et al. (1998). "P2X7 receptor: death or life?" Purinergic Signalling. Link

-

Beigi, R., et al. (2003).[4] "Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms."[1][4] British Journal of Pharmacology. Link

-

Sluyter, R., et al. (2004). "P2X7 receptor activation induces cell death in prostate cancer cells." Purinergic Signalling. Link

-

Thermo Fisher Scientific. "Sodium meta-Periodate Oxidation Protocol." Technical Resources. Link

Sources

- 1. Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Activation of the P2X7 ion channel by soluble and covalently bound ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Oxidized ATP (oATP) and Extracellular ATP Signaling Loops

Executive Summary

Oxidized ATP (oATP) , chemically known as ATP-2',3'-dialdehyde, is a nucleotide derivative widely utilized as an irreversible antagonist of the P2X7 receptor (P2X7R).[1][2] While it served as a foundational tool in defining the role of extracellular ATP (eATP) in inflammation and cell death, its utility is nuanced by significant off-target effects and a complex mechanism of action involving covalent Schiff-base formation.

This guide provides a rigorous technical analysis of oATP, moving beyond basic descriptions to explore its chemical kinetics, impact on purinergic signaling loops, and critical limitations in experimental design. It is intended for researchers requiring high-fidelity control over inflammatory signaling pathways.

Part 1: The Molecular Mechanism

Chemical Synthesis and Structure

oATP is generated via the periodate oxidation of the ribose moiety of ATP. Sodium metaperiodate (

-

Precursor: Adenosine 5'-triphosphate (ATP).

-

Product: ATP-2',3'-dialdehyde (oATP).

Receptor Interaction (The Schiff Base Reaction)

Unlike competitive antagonists that reversibly occupy the ligand-binding pocket, oATP acts as an irreversible affinity label .

-

Recognition: The triphosphate tail of oATP guides the molecule into the ATP-binding pocket of the P2X7 receptor.

-

Covalent Modification: The newly formed aldehyde groups on the ribose ring react with the

-amino groups of unprotonated Lysine residues (critical residues located near the ATP binding site) on the P2X7 receptor ectodomain. -

Schiff Base Formation: This reaction eliminates water to form a covalent Schiff base (

), permanently locking the receptor in a non-functional state.

Critical Insight: The formation of the Schiff base is not instantaneous. It requires a 1–2 hour pre-incubation at physiological pH (7.4) and temperature (37°C) to achieve maximal inhibition. Protocols failing to account for this kinetic lag will yield inconsistent data.

Part 2: The Signaling Loops

Extracellular ATP acts as a Damage-Associated Molecular Pattern (DAMP).[6] oATP is primarily used to sever the "feed-forward" inflammatory loop driven by P2X7.

The P2X7 Pro-Inflammatory Loop

-

Initiation: Tissue damage releases eATP.

-

Activation: eATP gates the P2X7 receptor (requires high concentrations,

). -

Ionic Flux: Immediate influx of

and efflux of -

NLRP3 Assembly:

efflux triggers the assembly of the NLRP3 inflammasome. -

Cytokine Release: Caspase-1 activation leads to the maturation and release of IL-1

and IL-18.

The oATP Blockade & Off-Target Effects

oATP inhibits this cascade by physically blocking the P2X7 channel. However, it also exerts P2X7-independent effects, most notably the direct inhibition of NF-

Visualization: The Signaling Architecture

The following diagram illustrates the dual impact of oATP on both the P2X7 receptor and the downstream NF-

Figure 1: The P2X7 signaling cascade showing the primary blockade by oATP at the receptor level and the secondary, receptor-independent inhibition of NF-κB.

Part 3: Experimental Application Protocols

Synthesis of oATP (Laboratory Scale)

While commercially available, fresh synthesis often yields higher activity.

Reagents:

-

ATP Disodium Salt

-

Sodium Metaperiodate (

)[5] -

PBS (pH 7.0)

Protocol:

-

Dissolution: Dissolve ATP in PBS to a concentration of 10 mM.

-

Oxidation: Add a 1:1 molar equivalent of Sodium Metaperiodate.

-

Note: Excess periodate can be toxic; strict stoichiometry is preferred.

-

-

Incubation: Incubate for 1 hour at 4°C in the dark (reaction is light-sensitive).

-

Quenching (Optional): Add 10% glycerol to quench unreacted periodate if not purifying immediately.

-

Storage: Use immediately or store at -20°C. Stability degrades after 2-3 weeks.

In Vitro Application Workflow

The following workflow ensures the Schiff base reaction reaches equilibrium before the agonist (ATP) is introduced.

Figure 2: Experimental timeline emphasizing the mandatory pre-incubation period required for covalent modification.

Dosing Guidelines:

-

In Vitro: 100 µM – 300 µM. (Lower doses <100 µM are often ineffective due to competition with endogenous nucleophiles).

-

In Vivo (Mice): 100 µmol/kg (i.p. or i.v.). Daily administration is often required due to receptor turnover.

Part 4: Critical Considerations & Specificity

Researchers must treat oATP data with caution. It is classified as a "dirty" drug due to its promiscuity.

Specificity Matrix

| Feature | oATP | A-438079 | BBG (Brilliant Blue G) |

| Mechanism | Irreversible (Covalent) | Competitive (Reversible) | Non-competitive (Reversible) |

| P2X7 Selectivity | Low | High | Moderate |

| Inhibits NF- | Yes (Directly) | No | No |

| Inhibits P2X1/P2X2? | Yes | No | No |

| In Vivo Half-life | Short (Receptor turnover) | Moderate | Long |

| Main Utility | Proof of concept / Historical | Pharmacological validation | In vivo CNS studies (crosses BBB) |

The NF- B Confounder

Studies using oATP to claim P2X7-dependent inflammation must be validated with P2X7 knockout cells or highly selective antagonists (e.g., A-438079). oATP has been shown to inhibit IL-8 and NF-

Part 5: Therapeutic Implications

Despite its lack of specificity, oATP has demonstrated efficacy in animal models of:

-

Colitis: Reducing inflammatory cytokine storms.

-

Islet Allograft Rejection: Prolonging graft survival by dampening host immune response.

-

Chronic Pain: Modulating nociceptive transmission.

However, its irreversible binding and potential to modify host enzymes via non-specific Schiff base formation make it a poor candidate for human clinical development. It serves primarily as a template for designing more specific covalent inhibitors.

References

-

Di Virgilio, F. (2003). The P2Z/P2X7 receptor: an evolving concept. The Journal of Clinical Investigation.

-

Beigi, R., et al. (2003).[1] Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms.[7][8][9] British Journal of Pharmacology.[1]

-

Murgia, M., et al. (1993).[1][2] Oxidized ATP.[7][8][9][10] An irreversible inhibitor of the macrophage purinergic P2Z receptor. Journal of Biological Chemistry.

-

Sluyter, R., et al. (2004). P2X7 receptor activation induces cell death in human lymphoblastoid cells. Journal of Immunology.

-

Donnelly-Roberts, D.L., et al. (2009). Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors. British Journal of Pharmacology.[1]

Sources

- 1. Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. semanticscholar.org [semanticscholar.org]

The Divergent Path: Oxidized ATP vs. Native ATP Signaling

Topic: Difference between Oxidized ATP and native ATP signaling Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals

A Technical Analysis of Purinergic Modulation and Schiff-Base Reactivity

Executive Summary

Adenosine 5'-triphosphate (ATP) is the universal currency of cellular energy, but in the extracellular space, it acts as a potent Damage-Associated Molecular Pattern (DAMP), driving inflammation via P2X and P2Y receptors.[1] Oxidized ATP (oATP), a periodate-modified derivative (ATP-2',3'-dialdehyde), was originally developed as a specific antagonist for the P2X7 receptor.

However, the signaling profiles of these two molecules are not merely "agonist vs. antagonist." They represent a divergence between reversible receptor occupancy (ATP) and irreversible protein modification (oATP) . This guide dissects the structural, mechanistic, and signaling differences between native ATP and oATP, providing actionable protocols for synthesis and validation.

Structural & Chemical Divergence

The fundamental difference lies in the ribose moiety. Native ATP possesses a stable ribose ring. oATP is generated via periodate oxidation, which cleaves the bond between the 2' and 3' carbons of the ribose, creating two reactive aldehyde groups.

The Schiff Base Mechanism

While ATP binds to receptors via ionic and hydrogen bonding (reversible), oATP functions as an affinity label. The dialdehyde groups on oATP react with unprotonated

Visualization: Chemical Conversion & Binding

Figure 1: The chemical conversion of ATP to oATP and the subsequent formation of a Schiff base with receptor lysine residues.[2]

The P2X7 Receptor Nexus

The P2X7 receptor (P2X7R) is the primary arena where ATP and oATP interact. P2X7R is unique among P2X receptors due to its ability to form a non-selective macropore upon prolonged activation, leading to cell death and massive cytokine release (IL-1

Comparison of Receptor Interaction

| Feature | Native ATP Signaling | Oxidized ATP (oATP) Signaling |

| Binding Type | Non-covalent (Ionic/Hydrogen bonds). | Covalent (Schiff base formation). |

| Reversibility | Reversible (Washout restores function). | Irreversible (Requires receptor turnover). |

| Kinetics | Millisecond activation (Channel opening). | Slow onset (Requires 1–2 hr incubation). |

| Pore Formation | Induces macropore (Ethidium+ uptake). | Blocks macropore formation completely. |

| Selectivity | Agonist for all P2X/P2Y (low affinity for P2X7). | Relatively selective for P2X7 (but "dirty"). |

The "Dirty" Antagonist: Off-Target Effects

Critically, oATP is not perfectly specific. Because it targets lysine residues, it can inhibit other nucleotide-binding proteins. Research has demonstrated that oATP inhibits NF-

Signaling Pathway Divergence

Native ATP activates the NLRP3 inflammasome via K+ efflux. oATP blocks this, but also enters the cell (likely via permeation or transporters) to inhibit downstream inflammatory kinases directly.

Visualization: Signaling Cascades

Figure 2: Divergent signaling. ATP drives the NLRP3 axis; oATP blocks P2X7 but also permeates the cell to inhibit NF-

Experimental Protocols

Protocol A: Synthesis of Oxidized ATP (oATP)

Rationale: Commercial oATP is expensive and can degrade. Fresh synthesis ensures maximum aldehyde reactivity.

-

Preparation: Dissolve 100 mg of ATP (disodium salt) in 5 mL of ice-cold water.

-

Oxidation: Add 5 mL of 20 mM Sodium Periodate (

). -

Incubation: Incubate in the dark at 4°C for 1 hour.

-

Note: Light can catalyze non-specific degradation.

-

-

Termination: Add ethylene glycol (molar excess) to quench unreacted periodate.

-

Purification: Desalt using a Sephadex G-10 column or lyophilize directly if salt tolerance is high in downstream assays.

Protocol B: Functional Validation (Ethidium Bromide Uptake)

Rationale: P2X7 activation opens a large pore allowing dyes >900 Da (like Ethidium Bromide) to enter. This assay validates oATP efficacy [2].

Materials:

-

HEK293-P2X7 cells or Macrophages.

-

Low divalent cation buffer (sucrose medium or low Ca2+/Mg2+ PBS).

-

Ethidium Bromide (EtBr) - 20 µM final.

-

Agonist: BzATP (more potent than ATP for P2X7).

Workflow:

-

Pre-incubation: Treat cells with oATP (100–300 µM) for 1–2 hours at 37°C.

-

Critical Step: Short incubation (<30 min) will fail because Schiff base formation is slow.

-

-

Wash: Wash cells 3x with PBS to remove unbound oATP.

-

Validation: Since oATP is irreversible, the inhibition persists after washing.

-

-

Dye Loading: Resuspend cells in assay buffer containing 20 µM EtBr.

-

Acquisition: Place in fluorometer (Ex 360nm / Em 580nm) or time-lapse microscope.

-

Stimulation: Establish baseline (30s), then inject BzATP (100 µM) .

-

Analysis:

-

Control: Rapid increase in fluorescence (EtBr binds DNA).

-

oATP Treated: Flat line (Pore blocked).

-

Therapeutic Implications

For drug development professionals, oATP serves as a proof-of-concept tool , not a clinical candidate.

-

Toxicity: The aldehyde groups are reactive toward many plasma proteins, leading to poor pharmacokinetic profiles and potential toxicity.

-

Selectivity: The "dirty" profile (NF-

B inhibition) complicates data interpretation. If oATP works in a disease model, it may not be solely due to P2X7 blockade.[9] -

Next-Gen: Modern drug development has shifted toward allosteric P2X7 antagonists (e.g., CE-224,535) that do not rely on Schiff base chemistry.

References

-

Di Virgilio, F. (2003).[9] "Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target."[9] British Journal of Pharmacology.[9]

-

Surprenant, A., et al. (1996). "The cytolytic P2Z receptor for extracellular ATP identified as a P2X receptor (P2X7)." Science.

-

Murgia, M., et al. (1993). "Characterization of the P2Z purinergic receptor of murine macrophages and lymphocytes using the photoaffinity label oxidized ATP." Journal of Biological Chemistry.

Sources

- 1. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]

- 2. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical cascade - Wikipedia [en.wikipedia.org]

- 6. Antagonist effects on human P2X7 receptor-mediated cellular accumulation of YO-PRO-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimal concentration of Oxidized ATP for in vitro P2X7 inhibition

Application Note: Optimization of Oxidized ATP (oATP) for Irreversible P2X7 Inhibition

Executive Summary

Oxidized ATP (oATP) is a widely used, irreversible antagonist of the P2X7 receptor (P2X7R), a trimeric ATP-gated cation channel central to inflammation and cell death signaling.[1][2] Unlike competitive antagonists (e.g., A-438079), oATP functions via the formation of a covalent Schiff base with lysine residues near the ATP-binding pocket.[1]

While effective, oATP is frequently misused due to a lack of standardization in concentration and incubation times, leading to significant off-target effects (e.g., direct NF-

Mechanistic Foundation

The efficacy of oATP relies on its chemical reactivity rather than simple equilibrium binding. It is a periodate-oxidized derivative of ATP where the ribose ring is opened to form two aldehyde groups.

-

Target Interaction: The aldehyde groups of oATP react with the

-amino groups of unprotonated lysine residues (specifically Lys-193 and Lys-311 in mouse P2X7) within the extracellular domain. -

Irreversibility: This reaction forms a Schiff base (imine), covalently locking the receptor in an inactive state. This blockade cannot be reversed by washing, which is a critical feature for distinguishing P2X7-mediated effects from reversible signaling events.

Figure 1: Mechanism of Action for oATP-mediated P2X7 inhibition.[2][3] Note the divergence between specific covalent inhibition and concentration-dependent off-target effects.

Critical Optimization Parameters

Concentration vs. Specificity

The "more is better" approach is detrimental with oATP.

-

Optimal Range (100–300 µM): Sufficient to saturate lysine binding sites within 1–2 hours.

-

Toxic Range (>500 µM): At these levels, oATP acts as a general protein modifier. It has been shown to inhibit NF-

B activation and IL-8 release in P2X7-deficient cells, proving these effects are off-target.[4][5] -

Species Differences:

-

Mouse (J774, Microglia): Highly sensitive. 100–200 µM is often sufficient.

-

Human (HEK-hP2X7, Monocytes): Human P2X7 generally requires higher agonist concentrations to activate, but oATP inhibition remains effective at 200–300 µM.

-

The Role of Serum (Albumin)

oATP is highly reactive with amine groups. Serum albumin is rich in lysine residues and acts as a "sink," neutralizing oATP before it reaches the receptor.

-

Recommendation: Perform the pre-incubation step in serum-free or low-serum (0.5%) media.

Incubation Time

Unlike reversible antagonists (e.g., BBG) which work instantly, oATP requires time to form the covalent bond.[1]

-

< 30 mins: Insufficient blockade; P2X7 may remain partially active.

-

1–2 hours: Optimal for complete irreversible inhibition.[1]

-

> 4 hours: Increases risk of endocytosis and intracellular off-target toxicity.

Validated Experimental Protocol

Phase 1: Reagent Preparation

-

Dissolution: Dissolve oATP (Sigma A6779 or equivalent) in sterile, distilled water to create a 100 mM stock.

-

pH Adjustment (CRITICAL): The solution is naturally acidic (pH ~3.5). It must be neutralized to pH 7.0–7.4 using small volumes of 1 M NaOH.

-

Why? Acidic conditions accelerate hydrolysis of the phosphate bonds, rendering the molecule inactive.

-

-

Storage: Aliquot into light-protected tubes and store at -20°C. Stable for 1 month. Do not freeze-thaw repeatedly.[6]

Phase 2: The Inhibition Workflow

Figure 2: Step-by-step workflow for oATP inhibition. The washout step (Step 3) is the defining validation of irreversible inhibition.

Detailed Steps:

-

Plate Cells: Seed cells (e.g., J774 macrophages, HEK-hP2X7) and allow adherence.

-

Wash: Remove culture media and wash once with warm, serum-free media (e.g., RPMI 1640 or DMEM).

-

Pre-incubation: Add oATP diluted in serum-free media to a final concentration of 100 µM or 300 µM .

-

Control: Vehicle control (media only).

-

Time: Incubate for 2 hours at 37°C / 5% CO2.

-

-

Washout (The Specificity Check):

-

Aspirate the oATP-containing media.

-

Wash cells 2x with warm physiological buffer (e.g., Low-divalent PBS or standard extracellular solution).

-

Note: Since oATP is irreversible, the receptor remains blocked. Removing the free oATP prevents it from reacting with the agonist (ATP) or other surface proteins during the assay.

-

-

Agonist Stimulation: Add P2X7 agonist (e.g., 300 µM BzATP or 3 mM ATP) in assay buffer.

-

Assay: Measure outcome (e.g., Pore formation via Yo-Pro-1 uptake over 10-20 mins).

Data Summary & Reference Values

| Parameter | Mouse P2X7 (e.g., J774, Microglia) | Human P2X7 (e.g., HEK-hP2X7, THP-1) | Notes |

| Optimal oATP Conc. | 100 – 200 µM | 200 – 300 µM | Higher conc. increases off-target risk. |

| Pre-incubation Time | 1 – 2 Hours | 2 Hours | <1 hr results in incomplete blockade. |

| Agonist (BzATP) | EC50 ~ 30 µM | EC50 ~ 100-300 µM | Human P2X7 is less sensitive to agonists. |

| Reversibility | Irreversible | Irreversible | Washout does not restore function. |

| Key Off-Targets | P2X1, P2X2, NF- | P2X1, Cytoskeleton (Actin) | Use P2X7-null cells as negative control. |

Troubleshooting

-

Issue: Incomplete Inhibition.

-

Cause: Presence of serum during pre-incubation or acidic oATP stock.

-

Solution: Use serum-free media; verify stock pH is 7.0–7.4.

-

-

Issue: Toxicity in Control Cells.

-

Cause: Concentration too high (>500 µM) or exposure too long (>4 hours).

-

Solution: Reduce concentration to 100 µM; perform washout before long-term assays.

-

-

Issue: Variable Results.

-

Cause: Hydrolysis of oATP stock.

-

Solution: Make fresh stock or use aliquots stored strictly at -20°C for <1 month.

-

References

-

Murgia, M., et al. (1993). "Oxidized ATP.[1][7] An irreversible inhibitor of the macrophage purinergic P2Z receptor." Journal of Biological Chemistry, 268(11), 8199-8203. Link

-

Beigi, R., et al. (2003). "Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms." British Journal of Pharmacology, 140(3), 507-519. Link

-

Hibell, A. D., et al. (2001). "Antagonist effects on human P2X7 receptor-mediated cellular accumulation of YO-PRO-1." British Journal of Pharmacology, 132(1), 1601-1610. Link

-

Sluyter, R., et al. (2011). "P2X7 receptor activation induces reactive oxygen species formation in erythroid cells." Purinergic Signalling, 7(1), 93-104. Link

-

Donnelly-Roberts, D. L., et al. (2009). "Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors." British Journal of Pharmacology, 157(7), 1203-1214. Link

Sources

- 1. Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antagonist effects on human P2X7 receptor-mediated cellular accumulation of YO-PRO-1 - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Irreversible Inhibition of P2X7 Receptors: A Kinetic Protocol for Oxidized ATP (oATP)

Executive Summary

Oxidized ATP (oATP) is a classic, irreversible antagonist of the P2X7 receptor (P2X7R), widely used to study inflammation and purinergic signaling.[1][2] Unlike competitive antagonists (e.g., A-740003 or BBG) that equilibrate rapidly, oATP requires a specific pre-incubation period to form a covalent Schiff base bond with the receptor.

Critical Failure Mode: Many researchers treat oATP as a standard competitive inhibitor, adding it simultaneously with the agonist (ATP/BzATP). This results in negligible inhibition because the covalent modification rate (

This protocol details the mandatory kinetic steps required to achieve maximal, irreversible blockade of P2X7R while minimizing off-target effects.

Mechanism of Action: The "Patience Principle"

oATP is formed by the periodate oxidation of ATP, converting the ribose hydroxyls into dialdehydes. These aldehyde groups are highly reactive toward unprotonated epsilon-amino groups of lysine residues.

-

Target: Lysine residues (specifically Lys17 and Lys138) in the vicinity of the P2X7 ATP-binding pocket.

-

Reaction: Schiff base formation (imine bond).

-

Kinetics: This is a chemical reaction, not just a binding event. It is temperature and time-dependent.

-

Irreversibility: Once the Schiff base forms, the receptor is permanently disabled (until protein turnover). This allows for a Wash Step , which removes unbound oATP and reduces non-specific toxicity—a crucial advantage over reversible inhibitors.

Visualization: Mechanism of Inhibition[3]

Figure 1: The kinetic pathway of oATP inhibition. Note that the transition from the encounter complex to the covalent Schiff base is the rate-limiting step requiring prolonged incubation.

Critical Parameters

| Parameter | Optimal Condition | Rationale |

| Concentration | 100 – 300 µM | High concentration drives the second-order reaction rate. Lower concentrations (<50 µM) may not saturate the reaction within reasonable timeframes. |

| Time | 1 – 2 Hours | The Schiff base formation is slow. <30 mins results in partial inhibition. |

| Temperature | 37°C | Chemical reaction rates drop significantly at room temperature (RT). Pre-incubation at 4°C will fail. |

| pH | 7.4 – 8.0 | Schiff base formation requires unprotonated amines. Acidic buffers (pH < 7.0) protonate Lysines ( |

| Wash Step | Mandatory | Since the bond is covalent, unbound oATP can be washed away to prevent it from inhibiting other targets (e.g., P2X1, NFkB). |

Detailed Protocol: Irreversible Inhibition Assay

Materials

-

oATP: Oxidized ATP (Sigma/Merck or equivalent).

-

Vehicle: PBS or physiological saline (pH 7.4). Avoid Tris buffers during pre-incubation if possible (Tris contains amines that can scavenge oATP).

-

Assay Readout: YO-PRO-1 uptake (pore formation) or Calcium Flux (channel opening).

Step-by-Step Workflow

Phase 1: Reagent Preparation

-

Reconstitute oATP: Dissolve oATP in PBS to a stock concentration of 10-50 mM.

-

Caution: oATP is unstable in solution over long periods. Prepare fresh or store aliquots at -20°C for no more than 1 month.

-

-

Check pH: Ensure the assay buffer is pH 7.4. If the environment is acidic (common in tumor microenvironment simulations), oATP efficacy will decrease.

Phase 2: The Pre-Incubation (The Critical Step)

-

Seed Cells: Plate cells (e.g., J774 macrophages, HEK-P2X7) at appropriate density.

-

Add oATP: Add oATP to the experimental wells to a final concentration of 300 µM .

-

Control 1: Vehicle only.

-

Control 2: Competitive antagonist (e.g., A-740003) for comparison.[6]

-

-

Incubate: Place the plate in a humidified incubator at 37°C / 5% CO2 for 2 hours .

-

Note: 1 hour is the minimum; 2 hours is optimal for complete receptor alkylation [1].

-

Phase 3: The Wash (Specificity Check)

-

Remove Supernatant: Carefully aspirate the media containing unbound oATP.

-

Wash: Gently wash cells 1-2 times with warm physiological buffer.

-

Why? This removes free oATP. Any inhibition observed after this step is due to the irreversibly bound drug on the receptor. This distinguishes oATP from competitive antagonists, which would wash out and lose efficacy.

-

Phase 4: Agonist Challenge & Readout

-

Add Dye: Add YO-PRO-1 (1 µM) or Calcium dye (Fluo-4).

-

Add Agonist: Stimulate with BzATP (typically 100-300 µM) or ATP (1-5 mM).

-

Measure: Record fluorescence kinetics immediately.

Visualization: Experimental Workflow

Figure 2: Workflow emphasizing the Wash step to ensure irreversible binding specificity.

Data Analysis & Troubleshooting

Expected Results

In a successful experiment, cells pre-incubated with oATP (and washed) should show <10% of the agonist-induced response compared to vehicle control.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| No Inhibition | Insufficient Pre-incubation | Increase time to 2 hours. Ensure temp is 37°C, not RT. |

| No Inhibition | Buffer Interference | Avoid amine-containing buffers (Tris, Glycine) during pre-incubation; they scavenge oATP. |

| High Toxicity | Non-specific binding | Perform the Wash Step meticulously. Reduce concentration to 100 µM. |

| Inhibition in P2X7 -/- cells | Off-target effects | oATP is known to inhibit P2X1, P2X2, and some cytoplasmic enzymes [2].[7] Always use a genetic control or a highly selective antagonist (e.g., A-740003) to validate P2X7 specificity. |

Comparison: oATP vs. Modern Antagonists

| Feature | Oxidized ATP (oATP) | A-740003 / A-438079 |

| Type | Irreversible (Schiff Base) | Reversible (Competitive) |

| Pre-incubation | Required (1-2 hrs) | Optional (10-15 mins) |

| Wash Resistance | High (Remains bound) | Low (Washes off) |

| Selectivity | Low (Promiscuous) | High (Specific to P2X7) |

| Use Case | Chronic blockade; Protein isolation | Acute signaling assays |

References

-

Murgia, M., et al. (1993). Oxidized ATP.[1][2][8][6][9][10] An irreversible inhibitor of the macrophage purinergic P2Z receptor.[8][9] Journal of Biological Chemistry.[9]

- Core citation establishing the 2-hour incub

-

Beigi, R., et al. (2003). Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms. British Journal of Pharmacology.

- Critical reference regarding specificity and off-target effects.

-

Di Virgilio, F. (2003). The P2Z/P2X7 receptor: an evolving concept..

- Review of P2X7 pharmacology.

-

Sluyter, R., et al. (2011). P2X7 receptor activation induces reactive oxygen species formation and cell death in murine EOC13 microglia.

- Demonstr

Sources

- 1. Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The P2X7 Receptor is an Important Regulator of Extracellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P2X7 Receptor Activation Induces Reactive Oxygen Species Formation and Cell Death in Murine EOC13 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidized ATP decreases beta-actin expression and intracellular superoxide concentrations in RBA-2 type-2 astrocytes independently of P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidized ATP. An irreversible inhibitor of the macrophage purinergic P2Z receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antagonist effects on human P2X7 receptor-mediated cellular accumulation of YO-PRO-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Targeted Inhibition of ATP-Induced IL-1β Release Using Oxidized ATP (oATP)

Executive Summary

This guide details the use of Oxidized ATP (oATP) as an irreversible antagonist to block P2X7 receptor (P2X7R) activation and subsequent Interleukin-1β (IL-1β) release.[1][2][3] While P2X7R is the primary gatekeeper for ATP-driven inflammasome assembly, oATP requires specific experimental handling due to its covalent mechanism of action. This protocol is optimized for human monocytic cell lines (THP-1) and primary macrophages (BMDMs), emphasizing the "Two-Signal" model of NLRP3 activation.

Mechanism of Action: The P2X7-NLRP3 Axis

To effectively use oATP, one must understand where and how it acts within the inflammatory cascade. IL-1β release requires two distinct signals:

-

Signal 1 (Priming): TLR4 activation (via LPS) leads to NF-κB translocation and the synthesis of Pro-IL-1β (inactive precursor).

-

Signal 2 (Activation): Extracellular ATP (eATP) gates the P2X7 receptor, causing Potassium (

) efflux. This ionic imbalance triggers the assembly of the NLRP3 inflammasome , activating Caspase-1 , which cleaves Pro-IL-1β into mature, secreted IL-1β.

oATP Specificity & Mechanism: oATP (2',3'-dialdehyde ATP) functions as an irreversible antagonist . It forms a covalent Schiff base with lysine residues near the ATP-binding pocket of the P2X7 receptor.[3]

-

Critical Insight: Unlike competitive antagonists (e.g., A-740003), oATP requires a pre-incubation period (1–2 hours) to form this covalent bond.[2] Immediate addition with ATP will fail to inhibit the receptor.

-

Caveat: While effective, oATP is not perfectly selective.[2] At high concentrations or long exposures, it may inhibit other P2 receptors or dampen NF-κB signaling independently of P2X7.

Visualization: The Signaling Pathway

The following diagram illustrates the two-signal model and the precise intervention point of oATP.

Figure 1: The Two-Signal Model of IL-1β release. oATP covalently modifies P2X7, preventing ATP-mediated K+ efflux and subsequent NLRP3 assembly.

Experimental Protocol

A. Reagent Preparation

-

Oxidized ATP (oATP): Dissolve in PBS or water to a 100 mM stock. Store at -20°C. Note: oATP is sensitive to hydrolysis; avoid repeated freeze-thaw cycles.

-

LPS (Lipopolysaccharide): E. coli O111:B4 is standard. Stock at 1 mg/mL.

-

ATP: Prepare fresh 100 mM stock in PBS (pH adjusted to 7.4) immediately before use. ATP is unstable in solution over time.

B. Cell Preparation (THP-1 Monocytes)

-

Seeding:

cells/well in a 24-well plate. -

Differentiation (Optional but Recommended): Treat THP-1 with 100 nM PMA for 24 hours, followed by a 24-hour rest in fresh media. This differentiates them into macrophage-like cells, upregulating P2X7 expression.

C. Step-by-Step Workflow

This protocol utilizes a "Self-Validating" design: it includes controls to distinguish between inhibition of synthesis (Signal 1) and inhibition of release (Signal 2).

| Step | Action | Reagent / Condition | Duration | Purpose |

| 1. Priming | Add LPS to culture media.[4] | 100 ng/mL - 1 µg/mL | 3–4 Hours | Induces Pro-IL-1β synthesis (Signal 1). |

| 2. Pre-Treatment | CRITICAL: Add oATP directly to the LPS-containing media. | 100 µM – 300 µM | 1–2 Hours | Allows oATP to form Schiff bases with P2X7. Short incubation (<30 min) will fail. |

| 3. Activation | Add ATP. | 3 mM – 5 mM | 30 Minutes | Activates P2X7 (Signal 2). Long exposure (>1h) causes cell death. |

| 4. Collection | Collect Supernatant (SN) and Cell Lysate (CL). | N/A | Immediate | SN for ELISA (Secreted); CL for Western (Pro-form). |

D. Workflow Visualization

Figure 2: Experimental timeline. Note that oATP is added during the priming phase or immediately after, but strictly BEFORE ATP addition.

Data Analysis & Validation

Expected Results

To validate that oATP is specifically blocking the release mechanism and not general protein synthesis, compare the Supernatant (SN) and Cell Lysate (CL) results.

| Condition | Pro-IL-1β (Lysate) | Mature IL-1β (Supernatant) | Interpretation |

| Control (No Tx) | Low / None | None | Baseline. |

| LPS Only | High | Low / None | Signal 1 successful; Pro-IL-1β accumulates intracellularly. |

| LPS + ATP | Low (Depleted) | High | Signal 2 successful; Pro-form processed and secreted. |

| LPS + oATP + ATP | High | Low | SUCCESS: oATP blocked P2X7. Pro-IL-1β remains trapped intracellularly. |

Validation Assays

-

ELISA: Measures mature IL-1β in the supernatant.[4]

-

LDH Assay (Cytotoxicity Control):

-

Why? High concentrations of ATP can cause necrosis. oATP should reduce ATP-induced LDH release (pyroptosis), but if LDH remains high while IL-1β is low, oATP might be toxic itself.

-

-

Western Blot:

-

Probe for Caspase-1 (p20 fragment) in the supernatant. Presence indicates active inflammasome. oATP should abolish the p20 band.

-

Troubleshooting & Expert Tips

-

"I see no inhibition with oATP."

-

Check Incubation: Did you incubate oATP for at least 1 hour? Competitive binding is not enough; the covalent bond takes time.

-

Check pH: ATP addition can drop the pH of the media, activating acid-sensing ion channels. Ensure ATP stock is pH 7.4.

-

-

"My cells are dying in the oATP control."

-

Concentration: oATP > 500 µM can be toxic. Titrate down to 100 µM.

-

Wash: Some protocols suggest washing unbound oATP before adding ATP to reduce off-target effects, though this is not strictly necessary if concentrations are optimized.

-

-

"Is oATP specific?"

-

Scientific Integrity Note: oATP inhibits P2X7 effectively but can also affect P2X1 and P2X2.[3] For absolute confirmation of P2X7 specificity, consider cross-validating with a highly selective allosteric antagonist like A-740003 or AZ10606120 [1, 5].

-

References

-

Di Virgilio, F., et al. (2003). "Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target."[5][6] British Journal of Pharmacology.[6]

-

Murao, A., et al. (2006). "Oxidized ATP decreases beta-actin expression and intracellular superoxide concentrations in RBA-2 type-2 astrocytes independently of P2X7 receptor."[7] Journal of Pharmacological Sciences.

-

Beigi, R., et al. (2003).[3] "Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms."[1][2][7][8] British Journal of Pharmacology.[6]

- Perregaux, D. & Gabel, C.A. (1994). "Interleukin-1 beta maturation and release in response to ATP and nigericin." Journal of Immunology.

-

Honore, P., et al. (2006).[9] "A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat." Journal of Pharmacology and Experimental Therapeutics. (Reference for specific antagonist comparison).

Sources

- 1. Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]

- 7. Oxidized ATP decreases beta-actin expression and intracellular superoxide concentrations in RBA-2 type-2 astrocytes independently of P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Irreversible Antagonism of Macrophage P2X7 Receptors using Oxidized ATP (oATP)

[1][2][3][4]

Abstract & Mechanistic Rationale

The P2X7 receptor (P2X7R) is a trimeric ATP-gated cation channel highly expressed in macrophages, playing a central role in NLRP3 inflammasome activation, IL-1

Unlike competitive antagonists (e.g., A-438079) that bind reversibly, oATP acts as an irreversible antagonist .[2] It functions by forming a covalent Schiff base with non-protonated lysine residues (specifically Lys-17 and Lys-311 in the vicinity of the ATP-binding pocket) on the P2X7 receptor.

Critical Mechanistic Insight: Because the antagonism relies on a slow covalent reaction, oATP requires a pre-incubation period (1–2 hours) at physiological temperature to achieve maximal efficacy. Adding oATP simultaneously with the agonist (ATP) will result in assay failure, as the fast-acting agonist will gate the channel before the antagonist can covalently lock it.

Figure 1: Mechanism of Action

Caption: oATP irreversibly inhibits P2X7 signaling by forming a covalent Schiff base with lysine residues, preventing ATP-mediated pore opening.

Reagent Preparation & Handling (Trustworthiness)

The stability of oATP is pH-dependent. Many commercial preparations are sold as a lyophilized trisodium salt. Improper handling leads to rapid hydrolysis and loss of potency.

Storage and Reconstitution

-

Stock Solution: Dissolve lyophilized oATP in sterile, distilled water or PBS to a concentration of 10–50 mM .

-

Note: In water, oATP is acidic (pH ~3.5).[3] It is stable in this state.

-

Warning:Do not store oATP in alkaline buffers (pH > 8.0), as this accelerates hydrolysis of the phosphate bonds and degradation of the aldehyde groups.

-

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.[4]

-

Stability: Use thawed aliquots within 24 hours. Discard if the solution turns yellow or cloudy.

Dosage Strategy

In macrophage cell lines (RAW 264.7, J774A.1), complete P2X7 blockade typically requires concentrations between 100 µM and 500 µM .

-

Starting Dose: 300 µM.

-

Toxicity Threshold: >800 µM (may cause non-specific cytotoxicity independent of P2X7).

Comprehensive Protocol: Macrophage Treatment

This protocol is designed for RAW 264.7 or J774A.1 cells to inhibit ATP-induced IL-1

Phase 1: Cell Preparation and Priming

Why Priming? Resting macrophages express low levels of pro-IL-1

-

Seed Cells: Plate macrophages at

cells/mL in 24-well plates (500 µL/well) or 96-well plates. Allow adherence overnight. -

LPS Priming: Replace media with fresh DMEM (10% FBS) containing 100 ng/mL LPS (Lipopolysaccharide).

-

Incubation: Incubate for 3–4 hours at 37°C, 5% CO

.

Phase 2: oATP Pre-treatment (The Critical Step)

Causality: The covalent modification of the receptor takes time. Simultaneous addition will fail.

-

Wash (Optional but Recommended): Gently wash cells once with warm PBS to remove excess LPS and serum (serum contains ecto-ATPases that degrade the subsequent ATP trigger).

-

Media Switch: Add serum-free or low-serum (0.5%) media.

-

Tip: P2X7 is sensitive to serum albumin; low serum improves ATP potency.

-

-

oATP Addition: Add oATP to experimental wells.

-

Dose:300 µM (or titration: 100, 300, 500 µM).

-

Control: Vehicle (PBS/Water) only.

-

-

Incubation: Incubate for 1 to 2 hours at 37°C.

Phase 3: Activation (The Trigger)

-

Agonist Addition: Add ATP (Adenosine 5'-triphosphate) or BzATP (more potent P2X7 agonist).

-

Incubation:

-

For Pore Formation (Yo-Pro-1 uptake): 15–30 minutes.

-

For IL-1

Release (ELISA): 30–60 minutes. -

For Cell Death (LDH): 2–4 hours.

-

-

Harvest: Collect supernatants for ELISA/LDH or image immediately for dye uptake.

Figure 2: Experimental Workflow Timeline

Caption: Step-by-step timeline. oATP must be present BEFORE the ATP trigger to effectively block the receptor.

Data Interpretation & Validation

To validate that oATP has successfully blocked P2X7, compare your results against these expected outcomes.

| Assay Type | Readout | Control (LPS + ATP) | oATP Treatment (LPS + oATP + ATP) | Interpretation |

| Inflammasome | IL-1 | High Release (>500 pg/mL) | Significant Reduction (>60%) | Blockade of NLRP3 activation. |

| Pore Formation | Yo-Pro-1 Fluorescence | High Dye Uptake (Green) | Low/Background Uptake | Blockade of P2X7 macropore. |

| Cell Viability | LDH Release | Moderate Cytotoxicity | Reduced Cytotoxicity | Prevention of pyroptosis. |

| Specificity Check | IL-6 or TNF- | High Release | Unchanged (mostly) | oATP should not affect TLR4 priming significantly.* |

*Note on Specificity: While oATP is P2X7-selective in this context, high doses (>600 µM) or long incubations (>4 hours) may inhibit NF-

Troubleshooting Guide

Problem: No inhibition of IL-1

-

Root Cause 1: Insufficient Pre-incubation. Did you incubate for < 1 hour? The Schiff base reaction is slow. Increase to 2 hours.

-

Root Cause 2: Old Reagent.[5][10] Was the oATP stock stored at room temperature or neutral/alkaline pH? Prepare fresh stock.

-

Root Cause 3: ATP Overdose. If you use >5 mM ATP, you may overwhelm the competitive landscape or activate non-P2X7 pathways (though oATP is irreversible, massive agonist concentrations can sometimes complicate kinetics if blockade wasn't 100%).

Problem: High cell death in oATP-only control.

-

Root Cause: Toxicity. The concentration is too high. Titrate down to 100 µM. Ensure the stock pH was neutralized upon addition to media (media buffering capacity is usually sufficient, but check color).

References

-

Murgia, M., et al. (1993).[1] Oxidized ATP: An irreversible inhibitor of the macrophage purinergic P2Z receptor.[5] Journal of Biological Chemistry, 268(11), 8199-8203. Link

-

Di Virgilio, F. (2003).[11] Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target.[10][11] British Journal of Pharmacology, 140(3), 441–443. Link

-

Beigi, R., et al. (2003). Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms.[2] British Journal of Pharmacology, 140(3), 507–519. Link

-

Bartlett, R., et al. (2014). The P2X7 receptor channel: recent developments and new therapeutic approaches. Pharmacological Reviews, 66(3), 638-675. Link

Sources

- 1. Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 8. ATP synthesis and storage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P2X7 receptor and macrophage function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel data point to a broader mechanism of action of oxidized ATP: P2X7 is not the only target [sfera.unife.it]

Technical Guide: Handling and Storage Stability of Oxidized ATP (oATP) Trisodium Salt

Executive Summary

Oxidized ATP (oATP) trisodium salt is a specialized nucleotide derivative primarily utilized as an irreversible antagonist of the P2X7 receptor. Unlike standard ATP, oATP has been chemically modified via periodate oxidation to convert the ribose 2',3'-hydroxyls into reactive dialdehydes.

Critical Application Note: The biological activity of oATP relies entirely on these aldehyde groups forming a covalent Schiff base with lysine residues on the target protein. Consequently, oATP is chemically unstable in the presence of primary amines. Improper storage or reconstitution in amine-based buffers (e.g., Tris, Glycine) will neutralize the compound before it reaches its target, leading to experimental failure.

This guide outlines the physicochemical constraints of oATP and provides a self-validating protocol for its handling to ensure maximum experimental reproducibility.

Physicochemical Profile

| Property | Specification |

| Chemical Name | 2',3'-Dialdehyde ATP trisodium salt |

| Molecular Weight | ~551.14 g/mol (varies with hydration) |

| Appearance | White to off-white powder |

| Solubility | Water (≥ 50 mg/mL); PBS (pH 7.[1][2]4) |

| Reactive Moiety | 2',3'-Dialdehyde (Schiff base forming) |

| Primary Instability Factors | Moisture (Hydrolysis), Primary Amines (Crosslinking), Light |

| Storage (Solid) | -20°C, Desiccated, Protected from Light |

Mechanism of Action & Reactivity

To handle oATP correctly, one must understand its "warhead." The periodate oxidation opens the ribose ring, creating two aldehyde groups.

-

Targeting: The phosphate tail guides the molecule to the ATP-binding pocket of the P2X7 receptor.

-

Locking: The aldehyde groups react with the

-amino group of a specific lysine residue (Lys-138 in human P2X7) near the binding site. -

Covalent Bond: This reaction eliminates a water molecule to form a Schiff base (imine) , permanently blocking the receptor.

Visualization: The Schiff Base Reaction

The following diagram illustrates why amine-free buffers are critical. If oATP encounters "free" amines in the buffer (like Tris) before the receptor, it reacts prematurely.

Figure 1: Mechanism of oATP reactivity.[1][3] Competition between target lysine residues and amine-containing buffers determines experimental success.

Storage Protocols (Solid State)

The solid salt is relatively stable if kept dry. Moisture catalyzes the degradation of the aldehyde groups and the hydrolysis of the phosphate bonds.

-

Temperature: Store at -20°C . Long-term storage at -80°C is preferred for stocks kept >1 year.

-

Desiccation: Essential. Store the vial inside a secondary container (sealed jar or bag) with active silica gel desiccant.

-

Light: Protect from light.[1] Aldehydes can undergo photo-oxidation. Wrap vials in aluminum foil if they are not amber-colored.

Reconstitution & Solution Stability

This is the most critical phase where errors occur.

The "No-Tris" Rule

NEVER dissolve oATP in Tris (Tris(hydroxymethyl)aminomethane), Glycine, or any buffer containing primary amines.

-

Reason: The amine group in Tris will attack the oATP aldehydes immediately, forming a Schiff base adduct. This consumes the oATP and renders it inactive against the P2X7 receptor.

-

Correct Solvents: Distilled Water, PBS (Phosphate Buffered Saline), HEPES, or MOPS.

Protocol: Preparation of Stock Solution (100 mM)

-

Equilibration: Remove the vial from the freezer and allow it to equilibrate to room temperature inside the desiccator (approx. 15-20 mins). Why? Opening a cold vial condenses atmospheric moisture onto the powder.

-

Solvent Selection: Use sterile, nuclease-free water or PBS (pH 7.4).

-

Dissolution: Add the calculated volume of solvent to achieve 50-100 mM. Vortex gently. The powder should dissolve rapidly.

-

pH Check: In water, oATP is mildly acidic (pH ~3.5).[3] If using for cell culture immediately, neutralize carefully with NaOH, but do not overshoot pH 7.5, as alkaline conditions accelerate hydrolysis.

-

Aliquoting: Do not store the bulk solution. Divide into single-use aliquots (e.g., 50 µL).

-

Storage: Flash freeze aliquots in liquid nitrogen or dry ice/ethanol and store at -80°C .

Workflow Decision Tree

Figure 2: Decision tree for solvent selection and storage handling.

Quality Control (Self-Validation)

If you suspect your oATP has degraded or reacted with a buffer, perform this simple check:

UV-Vis Absorbance Shift:

-

Prepare a small dilution of oATP in Water.

-

Measure Absorbance at 260 nm (Adenine peak).

-

The Schiff Base Test: If you suspect contamination with an amine (e.g., accidental Tris use), the formation of a Schiff base often results in a spectral shift or broadening compared to the pure nucleotide in water.

-

HPLC: For rigorous validation, run on a C18 column. Oxidized ATP elutes differently than non-oxidized ATP. A single sharp peak indicates purity; multiple peaks indicate hydrolysis (ADP formation) or adducts.

References

-

Vertex AI Search. (2024). Oxidized ATP mechanism of action P2X7 Schiff base.[7]7

-

Sigma-Aldrich. (n.d.). Oxidized ATP (oATP) Product Information.[1][2][8]1

-

MedChemExpress. (2024). Oxidized ATP trisodium salt Safety Data Sheet.9

-

Tocris Bioscience. (n.d.). ATP disodium salt Technical Data.[4][6][10][11]11

Sources

- 1. 5.05758, Oxidized ATP (oATP), 97 (HPLC), Powder [sigmaaldrich.com]

- 2. ≥97% (HPLC), Schiff-base-forming reagent, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. documents.tocris.com [documents.tocris.com]

- 6. bio-protech.com.tw [bio-protech.com.tw]

- 7. Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Atp | Sigma-Aldrich [sigmaaldrich.com]

- 11. tocris.com [tocris.com]

Troubleshooting & Optimization

Technical Support Center: Oxidized ATP (oATP) in Long-Term Cultures

Topic: Troubleshooting Cytotoxicity & Instability of Oxidized ATP (oATP) Ticket ID: P2X7-ANTAG-001 Assigned Specialist: Senior Application Scientist, Cell Signaling Division

Executive Summary: The "Dirty" Antagonist Dilemma

User Query: "I am using Oxidized ATP to block P2X7 receptors in macrophages for a 48-hour inflammation assay. My controls are fine, but the oATP-treated cells show massive cell death and cytoskeletal collapse, even without ATP stimulation. Is the compound toxic?"

Scientist's Response: Yes, Oxidized ATP (oATP) is inherently cytotoxic in long-term continuous cultures. Unlike modern allosteric antagonists (e.g., A-438079 or AZ10606120), oATP is a Schiff-base forming reagent . It acts by covalently modifying lysine residues near the ATP-binding pocket of P2X7.

However, this chemistry is non-specific . Over prolonged exposure (>4 hours), oATP will modify lysine residues on other surface proteins, disrupt the actin cytoskeleton, and inhibit NF-κB independently of P2X7.

The Solution: You must transition from a "Continuous Exposure" model to a "Pulse-Chase" model. Because oATP binding is irreversible, you can treat cells for 2 hours, wash the compound away, and maintain P2X7 blockade for 24–48 hours without the associated toxicity.

Core Protocol: Preparation & Stability

Most "toxicity" or "lack of efficacy" reports stem from improper solubilization. oATP is an acidic salt; failure to neutralize it causes rapid hydrolysis and cellular acidosis.

Standard Operating Procedure (SOP): oATP Preparation

| Parameter | Specification |

| Molecular Weight | ~507.17 g/mol (varies by hydration/salt form) |

| Solubility | Water or PBS (up to 50 mM) |

| Native pH (in water) | ~3.5 (Acidic - Critical Danger) |

| Stability (Solution) | Unstable at RT; Hydrolyzes rapidly at acidic pH |

| Storage | -20°C (Aliquoted, protect from light) |

Step-by-Step Preparation Guide

-

Weighing: Weigh the oATP powder rapidly. It is hygroscopic.

-

Dissolution: Dissolve in sterile, nuclease-free water to a 100 mM concentration.

-

Warning: Do NOT dissolve directly in culture media. The acidity will shift the media pH indicator (phenol red) yellow immediately.

-

-

Neutralization (The Critical Step):

-

The solution will be acidic (pH ~3.5).

-

Add 1M NaOH or KOH dropwise while monitoring with micro-pH paper or a calibrated micro-probe.

-

Target pH: 7.2 – 7.5.

-

Caution: Do not overshoot >pH 8.0, or the phosphate bonds may destabilize.

-

-

Sterilization: Filter through a 0.22 µm PES membrane.

-

Aliquoting: Store in single-use aliquots at -20°C. Do not freeze-thaw more than once.

Troubleshooting Guide: Toxicity & Specificity

Issue A: "My cells die after 24 hours of treatment."

Diagnosis: Non-specific Schiff base formation and cytoskeletal disruption. Solution: Implement the Pulse-Wash Protocol .

The Pulse-Wash Protocol (Self-Validating System):

-

Pulse: Incubate cells with oATP (typically 100–300 µM) in serum-free or low-serum media for 2 hours at 37°C.

-

Why? Schiff base formation with P2X7 is slow; it requires 1–2 hours to become irreversible.[1]

-

-

Wash: Aspirate media and wash cells 2x with warm PBS.

-

Chase: Add fresh, complete culture media (without oATP) and proceed with your long-term experiment (e.g., LPS priming, drug treatments).

-

Validation: The P2X7 receptor remains blocked because the oATP is covalently bound. Free oATP is removed, preventing off-target toxicity.

Issue B: "I see no inhibition of P2X7 responses."

Diagnosis: Serum interference or Hydrolysis. Root Cause Analysis:

-

Serum Scavenging: Albumin and other serum proteins are rich in lysine residues. If you add oATP directly to media containing 10% FBS, the oATP reacts with the serum proteins instead of your receptor.

-

Hydrolysis: If the stock solution was not pH-adjusted (remained acidic), the ATP backbone hydrolyzes to ADP/AMP, which are P2 receptor agonists, not antagonists.

Corrective Action:

-

Perform the "Pulse" step in Serum-Free or Reduced-Serum (0.5%) media.

-

Verify stock solution pH is neutral.[2]

Issue C: "oATP inhibits my readout, but P2X7-negative controls show the same effect."

Diagnosis: Off-target inhibition of inflammatory pathways.[3] Mechanism: oATP has been proven to inhibit NF-κB activation and IL-8 release via mechanisms independent of P2X7 (likely by modifying kinases or transport proteins). Control Strategy:

-

Always use a chemically distinct P2X7 antagonist (e.g., A-438079 or AZ10606120 ) alongside oATP.

-

If oATP works but A-438079 does not, your effect is NOT P2X7-mediated.

Visualizing the Mechanism

The following diagrams illustrate the divergent pathways of oATP action: Specific Blockade vs. Toxicity.

Figure 1: Mechanism of Action. Note the competition between P2X7 specific binding, serum scavenging, and off-target lysine modification leading to toxicity.

Decision Matrix: Protocol Optimization

Use this flowchart to determine the correct experimental setup for your specific assay conditions.

Figure 2: Protocol Decision Tree. Prioritize Pulse-Wash for long-term assays to mitigate toxicity.

Comparative Data: oATP vs. Modern Antagonists

When interpreting data, it is vital to understand that oATP is less potent and less specific than modern alternatives.

| Feature | Oxidized ATP (oATP) | A-438079 / A-740003 |

| Mechanism | Irreversible (Covalent Schiff Base) | Reversible (Allosteric) |

| Binding Site | Lysine near ATP pocket | Allosteric site (non-ATP) |

| IC50 (Human P2X7) | ~10–100 µM | ~10–100 nM |

| Incubation Time | 1–2 Hours (Required) | Immediate |

| Specificity | Low (P2X1, P2X2, NF-κB, Actin) | High (P2X7 selective) |

| Serum Stability | Poor (Scavenged by proteins) | High |

| Best Use Case | Irreversible blockade needed | General Pharmacology |

References & Validation

-

Murgia, M., et al. (1993). "Oxidized ATP. An irreversible inhibitor of the macrophage purinergic P2Z receptor." Journal of Biological Chemistry. (Establishes the irreversible Schiff-base mechanism and the requirement for pre-incubation).

-

Verhoef, P. A., et al. (2003). "Inhibition of P2X7 Receptor-Independent Responses in Human Macrophages by Oxidized ATP." Journal of Immunology. (Critical reference for off-target NF-κB inhibition).

-

Wiley, J. S., et al. (2002). "The P2X7 receptor: a key player in inflammation." Novartis Foundation Symposium. (Overview of P2X7 antagonists and oATP limitations).

-

Beigi, R., et al. (2003). "Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms." British Journal of Pharmacology. (Demonstrates toxicity and non-specificity in HEK293 cells).

-

Sigma-Aldrich Technical Bulletins. "Preparation of ATP and Nucleotide Solutions." (Standard guidance on neutralizing acidic nucleotide salts).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for oATP before handling, as it is a chemical irritant.

Sources

- 1. Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Oxidized ATP for Irreversible P2X7 Receptor Antagonism

Welcome to the technical support guide for utilizing Oxidized ATP (oATP) as an irreversible antagonist of the P2X7 receptor (P2X7R). As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines deep mechanistic understanding with practical, field-tested advice to ensure the success and reproducibility of your experiments. This guide is structured to anticipate the challenges you may face and provide clear, actionable solutions.

I. Foundational Knowledge: Understanding Your Tool

Before troubleshooting, a solid understanding of the "why" behind the protocol is essential. This section covers the core principles of oATP-mediated antagonism.

FAQ 1: How does oxidized ATP (oATP) work?

Oxidized ATP is an analogue of ATP where the ribose ring has been cleaved by periodate oxidation, creating two reactive aldehyde groups. This structural change is the key to its function.[1] It acts as a Schiff-base-forming reagent .[2][3]

The core mechanism involves a two-step process:

-

Initial Binding: Due to its structural similarity to ATP, oATP initially binds to the nucleotide-binding pocket of the P2X7 receptor.

-

Covalent Modification: The reactive aldehydes on oATP then form a covalent bond (a Schiff base) with the primary amine group of a nearby lysine residue within or near the ATP-binding site.[2][4] This modification is essentially permanent under physiological conditions, leading to irreversible antagonism .[4][5]

The necessity of this chemical reaction is why a prolonged incubation period is required, unlike reversible antagonists that rely solely on non-covalent binding.[2][6]

Caption: Experimental workflow for optimizing oATP incubation conditions.

Step-by-Step Methodology:

-

Cell Preparation: Plate your cells at the desired density and allow them to adhere or equilibrate as required by your experimental model.

-

Pre-incubation with oATP:

-

Remove the culture medium.

-

Add medium containing the desired concentration of oATP. It is crucial to test a range of concentrations (e.g., 50 µM to 400 µM) and incubation times (e.g., 30 min to 3 hours). [5][7][8] * Incubate at 37°C. [8]The time-dependence of the antagonism is a key characteristic to evaluate. [5][6]3. Washout (Critical Step): After incubation, thoroughly wash the cells at least three times with warm, sterile buffer (like PBS or HBSS) to remove all unbound oATP.

-

Causality: This step is vital to ensure you are only measuring the effect of the irreversibly bound antagonist and not from residual oATP in the solution, which could cause confounding effects. [5]4. Agonist Stimulation: Add your P2X7R agonist of choice (e.g., ATP or the more potent BzATP) at a concentration known to elicit a robust response (typically EC80-EC90).

-

-

Functional Readout: Measure the P2X7R-mediated response. Common assays include:

-

Calcium Influx: Using fluorescent calcium indicators like Fura-2 or Fluo-4.

-

Dye Uptake: Measuring the influx of fluorescent dyes like YO-PRO-1 or ethidium bromide, which enter through the large pore characteristic of P2X7R activation. [5] * Patch-Clamp Electrophysiology: Directly measuring ion currents. [7]6. Data Analysis: Plot the agonist response as a function of oATP concentration for each incubation time. Determine the IC50 value and the minimum incubation time required to achieve maximal, stable inhibition.

-

| Parameter | Recommended Starting Range | Rationale & Key Considerations |

| oATP Concentration | 100 µM - 400 µM | Cell-type dependent. Higher concentrations may be needed but can increase off-target effects or toxicity. Start with a dose-response curve. [7][8] |

| Incubation Time | 1 - 3 hours | Required for the covalent Schiff base formation. Shorter times may result in incomplete/reversible antagonism. [2][6] |

| Incubation Temperature | 37 °C | Standard for cell-based assays and optimal for the chemical reaction. |

| Washout Step | 3x with warm buffer | Mandatory. Ensures removal of unbound oATP to isolate the irreversible effect. [5] |

| Validation Controls | No oATP (agonist max); P2X7R-null cells | Essential for establishing the dynamic range of the assay and testing for off-target effects. [2][7] |

III. Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common problems in a direct Q&A format.

Caption: Troubleshooting decision tree for oATP experiments.

Question: I'm not seeing any inhibition of my P2X7R agonist response. What went wrong?

Answer: This is a common issue that usually points to one of three areas: the antagonist itself, the incubation protocol, or the assay system.

-

Problem with oATP Stock:

-

Improper pH: Did you adjust the pH of your stock solution to ~7.2 after dissolving the powder? An unadjusted, acidic solution will rapidly hydrolyze, rendering the oATP inactive. [9][10] * Degradation: Has the stock solution been through multiple freeze-thaw cycles? Was it stored improperly? Prepare a fresh stock from powder as described in Protocol 1. [11][12]

-

-

Insufficient Incubation:

-

Time: Irreversible antagonism is time-dependent. [5]An incubation of less than 1 hour may be insufficient. Ensure you are incubating for at least 1-2 hours. [2][6] * Concentration: The effective concentration of oATP is cell-type dependent. If 100 µM shows no effect, perform a dose-response experiment up to 400 µM or higher, while monitoring for toxicity. [8]

-

-

Assay System Viability:

-

Confirm that your positive control (agonist stimulation without oATP) yields a strong and reproducible signal. If not, the issue may lie with your cells, your agonist, or your detection method, rather than the oATP.

-

Question: My cells are dying after oATP incubation. How can I fix this?

Answer: Cell toxicity is generally caused by excessively high concentrations or off-target effects.

-

Reduce Concentration: You may be using a concentration that is cytotoxic to your specific cell type. Titrate the oATP concentration downwards. The goal is to find the "sweet spot" that provides maximal inhibition with minimal toxicity.

-

Reduce Incubation Time: While a long incubation is necessary, extending it for many hours (e.g., >4 hours) may not provide additional benefit and can increase stress on the cells. Determine the shortest incubation time that achieves maximal antagonism.

-

Check Stock Solution pH: An acidic oATP stock solution added to weakly buffered media can lower the overall pH and cause toxicity. Re-confirm the pH of your stock.

Question: My results are inconsistent from one experiment to the next. What causes this variability?

Answer: Reproducibility issues often stem from minor variations in protocol execution.

-

Reagent Stability: The number one cause is variability in the oATP reagent. Strictly adhere to using fresh, single-use aliquots for every experiment. [11][12]Do not reuse a thawed aliquot.

-

Protocol Standardization: Ensure that incubation times, washing steps, cell passage number, and cell density are kept as consistent as possible between experiments.

-

Cell Health: P2X7R expression and function can vary with cell confluency and overall health. Ensure you are using cells from a consistent growth phase for all experiments.

By systematically addressing these variables, you can achieve highly reproducible and reliable results in your studies of P2X7 receptor function.

IV. References

-

Di Virgilio, F. (2003). Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target. British Journal of Pharmacology, 140(3), 441–443. [Link]

-